molecular formula C23H22ClNO3 B2367542 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide CAS No. 923211-34-1

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide

Cat. No. B2367542
CAS RN: 923211-34-1
M. Wt: 395.88
InChI Key: ZHULRQRIQLJWDH-UHFFFAOYSA-N
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Description

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide, also known as ABT-639, is a highly selective and potent blocker of T-type calcium channels. It was first synthesized by Abbott Laboratories in 2008 and has since been studied extensively for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have focused on the synthesis and characterization of compounds structurally related to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide, exploring their chemical properties and potential as building blocks for further chemical synthesis. For instance, Levai et al. (2002) described the synthesis and dimethyldioxirane oxidation of tetrahydrobenzofurans, highlighting innovative transformations and mechanisms that contribute to the field of organic synthesis (Levai et al., 2002). Additionally, the work by Masuda et al. (2003) on the photoinitiated polymerization of self-assembled trialkyl-1,3,5-benzenetricarboxamide derivatives in cyclohexane demonstrates the potential of such compounds in creating novel polymeric materials (Masuda et al., 2003).

Medicinal Chemistry and Biological Activity

The design, synthesis, and evaluation of benzofuran-acetamide scaffolds, including compounds similar to N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide, have been investigated for their potential anticonvulsant properties. Shakya et al. (2016) synthesized a series of such derivatives, demonstrating significant anticonvulsant activity in models, which suggests these compounds' utility in developing new therapeutic agents (Shakya et al., 2016).

Mechanism of Action

Target of Action

A structurally similar compound, 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1h-indol-3-yl]-n-[(1r)-1-(hydroxymethyl)propyl]acetamide, has been found to targetProstaglandin G/H synthase 1 . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.

Safety and Hazards

The safety and hazards associated with “N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide” are not known. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO3/c1-14-19-13-18(25-23(27)16-5-3-2-4-6-16)11-12-20(19)28-22(14)21(26)15-7-9-17(24)10-8-15/h7-13,16H,2-6H2,1H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHULRQRIQLJWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3CCCCC3)C(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]cyclohexanecarboxamide

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